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Abstract
AZD-5991 is a potent and highly selective, macrocyclic inhibitor of the anti-apoptotic protein

Myeloid Cell Leukemia-1 (Mcl-1).[1][2][3][4][5] Mcl-1 is a key member of the B-cell lymphoma 2

(Bcl-2) family of proteins, which are crucial regulators of the intrinsic apoptotic pathway.[4][5][6]

Overexpression of Mcl-1 is a common feature in various cancers, particularly hematologic

malignancies, where it contributes to tumor initiation, progression, and resistance to

conventional therapies.[4][5][6][7] This technical guide details the discovery, preclinical

development, and clinical evaluation of AZD-5991, providing insights into its mechanism of

action, synthetic complexity, and the challenges that ultimately led to the termination of its

clinical development.

Introduction: Targeting the Mcl-1 Axis in Cancer
The intrinsic or mitochondrial pathway of apoptosis is a tightly regulated process governed by

the interplay between pro-apoptotic and anti-apoptotic members of the Bcl-2 family. Anti-

apoptotic proteins, including Bcl-2, Bcl-xL, Bcl-w, and Mcl-1, prevent apoptosis by sequestering

pro-apoptotic "BH3-only" proteins and the effector proteins BAX and BAK. In many cancers, the

overexpression of anti-apoptotic proteins, particularly Mcl-1, is a key survival mechanism.[6]

This makes Mcl-1 a compelling therapeutic target for cancer therapy. AZD-5991 was rationally

designed as a BH3 mimetic to specifically inhibit Mcl-1, thereby unleashing the pro-apoptotic

machinery in cancer cells.[3][4][5][8]
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Discovery and Medicinal Chemistry
The development of selective Mcl-1 inhibitors has been a significant challenge due to the

shallow and adaptable nature of the BH3-binding groove. AZD-5991 emerged from a rational

drug design approach, resulting in a complex macrocyclic structure.[3][4][5][7] The synthesis of

AZD-5991 is a multi-step process, considered one of the more complex synthetic routes for a

small molecule active pharmaceutical ingredient (API) in AstraZeneca's portfolio.[7][9] The

intricate structure, which includes four heterocycles and an atropisomeric core, posed

considerable synthetic challenges, necessitating a complete redesign of the synthetic strategy

for process development.[7]

Mechanism of Action and Signaling Pathway
AZD-5991 functions as a BH3 mimetic, directly binding to the BH3-binding groove of Mcl-1 with

high affinity and selectivity.[1][2][3][4][5] This binding displaces pro-apoptotic proteins, such as

Bim, from Mcl-1. The released pro-apoptotic proteins can then activate the effector proteins

BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP),

cytochrome c release, caspase activation, and ultimately, apoptosis.[4][5][10]
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Figure 1: AZD-5991 Mechanism of Action.

Preclinical Pharmacology
Binding Affinity and Selectivity
AZD-5991 demonstrates sub-nanomolar binding affinity for human Mcl-1 and exceptional

selectivity over other Bcl-2 family members.[1][2][8] This high selectivity is crucial for minimizing

off-target effects.
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Target Protein Binding Affinity (Ki) IC50 (FRET)
Selectivity vs. Mcl-
1

Mcl-1 (human) 0.13 - 0.20 nM[2][11] <1 nM[1] -

Bcl-2 6.8 µM[11] 20 µM[11] >5,000-fold[8][12]

Bcl-xL 18 µM[11] 36 µM[11] >8,000-fold[8][12]

Bcl-w 25 µM[11] 49 µM[11] >10,000-fold[1]

Bfl-1 12 µM[11] 24 µM[11] >10,000-fold[1]

Table 1: Binding Affinity and Selectivity of AZD-5991 for Bcl-2 Family Proteins.

The binding affinity of AZD-5991 varies across species, with a 25-fold lower affinity for mouse

Mcl-1 and a 4-fold lower affinity for rat Mcl-1 compared to human Mcl-1.[1][2]

Cellular Activity
AZD-5991 induces rapid apoptosis in various cancer cell lines, particularly those of

hematological origin, such as multiple myeloma (MM) and acute myeloid leukemia (AML).[1][2]

Cell Line Cancer Type
EC50 (Caspase Activity,
6h)

MOLP-8 Multiple Myeloma 33 nM[1]

MV4-11 Acute Myeloid Leukemia 24 nM[1]

NCI-H23 Non-Small Cell Lung Cancer 190 nM[11]

NCI-H929 Multiple Myeloma 36 nM[11]

Table 2: In Vitro Cellular Activity of AZD-5991 in Selected Cancer Cell Lines.

In ex vivo studies using primary cells from MM patients, AZD-5991 demonstrated potent

activity, with an Annexin V EC50 of less than 100 nM in 71% of the samples tested.[1]

In Vivo Efficacy
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In preclinical xenograft models of MM and AML, a single intravenous dose of AZD-5991 led to

dose-dependent tumor regressions.[1][2] For instance, in an MV4-11 AML xenograft model, a

single 100 mg/kg dose resulted in complete tumor regression in all treated mice.[13]

Furthermore, AZD-5991 demonstrated synergistic anti-tumor activity when combined with other

anti-cancer agents like venetoclax (a Bcl-2 inhibitor) and bortezomib (a proteasome inhibitor).

[1][8]

Experimental Methodologies
Biochemical Assays

Fluorescence Resonance Energy Transfer (FRET) Assay: This assay was utilized to

determine the inhibitory potency (IC50) of AZD-5991 against Mcl-1 and other Bcl-2 family

proteins. The principle involves a fluorescently labeled BH3 peptide that binds to the target

protein, bringing a donor and acceptor fluorophore into proximity, resulting in a FRET signal.

A competitive inhibitor like AZD-5991 disrupts this interaction, leading to a decrease in the

FRET signal.[1]

Surface Plasmon Resonance (SPR): SPR was employed to measure the binding kinetics

and affinity (Kd) of AZD-5991 to immobilized Mcl-1 protein. This technique monitors the

change in the refractive index at the surface of a sensor chip as the compound binds to and

dissociates from the target protein.

Cellular Assays
Caspase Activity Assay: To assess the induction of apoptosis, cells were treated with AZD-
5991, and caspase-3/7 activity was measured using a luminogenic substrate. An increase in

luminescence indicates caspase activation and apoptotic cell death.[1]

Annexin V Staining: This flow cytometry-based assay was used to detect early apoptosis.

Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma

membrane during apoptosis.

Cell Viability (MTT) Assay: The MTT assay was used to measure the anti-proliferative activity

of AZD-5991. This colorimetric assay is based on the reduction of a yellow tetrazolium salt

(MTT) to purple formazan crystals by metabolically active cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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